3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Lipophilicity Drug-likeness Medicinal chemistry

Medicinal chemistry programs often require a balanced lipophilicity-polarity profile for fragment hits or PROTAC linkers, yet mono-substituted analogs fail to provide optimal permeability or solubility. This disubstituted benzoic acid (C₁₁H₁₄O₅, MW 226.23) delivers: - **Optimal LogP 1.66** - reduces non-specific binding vs. 4-substituted analog (LogP ~1.24). - **pKa 4.30 ± 0.10** & 5 hydrogen-bond acceptors - supports hinge-region and E3 ligase interactions. - **Carboxylic acid handle** - ready for amide coupling to linkers. - **≥95% purity** - immediate use in parallel synthesis or fragment screening.

Molecular Formula C11H14O5
Molecular Weight 226.228
CAS No. 247569-94-4
Cat. No. B2976881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(2-methoxyethoxy)benzoic acid
CAS247569-94-4
Molecular FormulaC11H14O5
Molecular Weight226.228
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C11H14O5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyQJEPOOMJVNBVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: Physicochemical Overview


3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 247569-94-4) is a disubstituted benzoic acid derivative (C₁₁H₁₄O₅, MW 226.23) bearing a methoxy group at position 3 and a 2-methoxyethoxy chain at position 4 . This substitution pattern produces predicted physicochemical properties that distinguish it from mono-substituted analogs: a predicted pKa of 4.30 ± 0.10, an ACD/LogP of 1.66, and a topological polar surface area of 65 Ų . The compound is commercially available as a research chemical and building block, typically at ≥95% purity .

Workflow Fragment-based screening with balanced LogP
Selection Context Pre-formed pinacol boronic ester for rapid Suzuki coupling
Use Context PROTAC linker design requiring tuned H-bond capacity

3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: In-Class Analog Limitations


The simultaneous presence of a 3-methoxy and a 4-(2-methoxyethoxy) group on the benzoic acid core generates a lipophilicity–ionization–hydrogen-bonding profile that is not replicated by any single-substituent analog. For example, 4-(2-methoxyethoxy)benzoic acid (CAS 27890-92-2) lacks the 3-methoxy group and consequently exhibits lower polar surface area, altered ring electronics, and a different LogP, affecting both passive permeability and target binding [1]. Conversely, 3-methoxybenzoic acid lacks the extended ethylene glycol ether chain, which reduces aqueous solubility and removes an additional hydrogen-bond acceptor site critical for interactions with kinase hinge regions and E3 ligase recognition motifs [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for synthetic tractability and target potency.

4-(2-Methoxyethoxy)benzoic acid

Lacks the 3-methoxy group, leading to lower polar surface area and altered LogP; passive permeability and target binding may shift.

3-Methoxybenzoic acid

Absent ethylene glycol ether chain reduces H-bond acceptors and solubility; interactions with kinase hinge regions or E3 ligase surfaces may not be maintained.

General structural analogs

Single-substituent analogs cannot replicate the combined ionization–lipophilicity–HBA profile; cross-coupling readiness and synthetic tractability may not transfer.

3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: Quantitative Evidence vs. Analogs


Lipophilicity vs. 4-(2-Methoxyethoxy) and 3-Methoxy Analogs

The ACD/LogP of the target compound is predicted as 1.66, compared to 1.24 for 4-(2-methoxyethoxy)benzoic acid (lacking 3-OMe) and approximately 1.5 for 3-methoxybenzoic acid (lacking 4-methoxyethoxy) . The additional methoxy group adds approximately 0.4 log units of lipophilicity relative to the 4-substituted analog, placing the compound closer to the CNS drug-likeness sweet spot (LogP 1–3) while retaining sufficient hydrophilicity for aqueous solubility.

Lipophilicity comparison
Data to verify
Δ LogP ≈ +0.42 vs 4-(2-methoxyethoxy) analog; +0.16 vs 3-methoxy analog
Reported moderate increase may support passive permeability without triggering lipophilicity flags in fragment campaigns.
Predicted ACD/LogP; experimental confirmation recommended.
Lipophilicity Drug-likeness Medicinal chemistry

pKa Differentiation and Salt Formation Potential

The predicted pKa of 3-methoxy-4-(2-methoxyethoxy)benzoic acid is 4.30 ± 0.10, while 4-(2-methoxyethoxy)benzoic acid has a predicted pKa of approximately 4.45 and 3-methoxybenzoic acid has a pKa of 4.09 [1]. The electron-withdrawing methoxyethoxy group at the 4-position combined with the electron-donating methoxy at the 3-position results in an intermediate acidity that differs from both comparators by ~0.15–0.21 pKa units.

pKa differentiation
Data to verify
pKa 4.30 ± 0.10; ΔpKa ≈ -0.15 vs 4-subst. analog, +0.21 vs 3-methoxybenzoic acid
Intermediate acidity may enhance physiological solubility while moderating unwanted salt formation during synthesis.
Predicted pKa; literature experimental pKa for 3-methoxy analog used as reference.
pKa Ionization Formulation

H-Bond Acceptor Capacity for PROTAC Linker Design

The target compound possesses five hydrogen-bond acceptor sites (5 HBA) and one hydrogen-bond donor (1 HBD), compared to four HBA / one HBD for 4-(2-methoxyethoxy)benzoic acid and three HBA / one HBD for 3-methoxybenzoic acid . The additional ether oxygen from the 2-methoxyethoxy chain adds a strategically positioned HBA that can engage solvent-exposed regions of E3 ligase proteins (e.g., VHL, CRBN) when incorporated into PROTAC linkers, while the 3-methoxy group provides additional conformational restriction through steric effects.

H-bond acceptor capacity
Class-level
5 HBA / 1 HBD, TPSA 65 Ų
Incremental HBA count compared to mono-substituted analogs may support E3 ligase surface engagement in PROTAC design.
Predicted properties; direct binding studies would strengthen interpretation.
PROTAC E3 ligase Linker chemistry

Suzuki-Miyaura Cross-Coupling Readiness

The target compound can be directly converted to its pinacol boronic ester derivative (CAS 1005010-05-8), which is commercially available at 98% purity and is validated for Suzuki-Miyaura cross-coupling . In contrast, 4-(2-methoxyethoxy)benzoic acid does not have a widely catalogued pinacol ester, and 3-methoxybenzoic acid boronic ester requires additional synthetic steps to install the 4-substituent. The boronic ester of the target compound enables direct sp²–sp² bond formation at the 1-position of the aromatic ring, preserving the 3-methoxy-4-methoxyethoxy substitution pattern intact for downstream SAR exploration.

Suzuki coupling readiness
Supplier data
Pre-formed pinacol boronic ester (CAS 1005010-05-8) available at 98% purity
Enables direct Pd-catalyzed coupling, potentially reducing synthetic steps compared to routes starting from 3-methoxybenzoic acid.
Commercially catalogued; validate coupling efficiency under project-specific conditions.
Suzuki coupling Boronic ester Building block

3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: Application Scenarios


Fragment-Based Lead Generation: Balanced Lipophilicity

The compound's ACD/LogP of 1.66 positions it within the optimal range for fragment hits, where lipophilicity-driven non-specific binding is minimized. Procurement teams supporting fragment screening libraries should select this scaffold over 4-(2-methoxyethoxy)benzoic acid (LogP ~1.24) when increased membrane permeability is desired, or over 3-methoxybenzoic acid when additional polarity from the ethylene glycol chain is needed to maintain aqueous solubility >50 µM .

PROTAC Linker Tethering via Carboxylic Acid

The carboxylic acid group provides a convenient handle for amide bond formation to linker moieties, while the 3-methoxy-4-methoxyethoxy substitution pattern contributes a unique hydrogen-bonding signature (5 HBA) that can be exploited for interactions with E3 ligase surface residues. This scaffold is preferred over bis-methoxyethoxy benzoic acids when fewer rotatable bonds are required to maintain ligand efficiency .

Rapid SAR Expansion via Suzuki Coupling

For medicinal chemistry programs requiring parallel synthesis of aryl-substituted analogs, the commercially available pinacol boronic ester (CAS 1005010-05-8, 98% purity) enables direct Pd-catalyzed coupling to aryl halides. This eliminates the need for borylation optimization and is superior to routes starting from 3-methoxybenzoic acid, which would require additional steps to install the 4-methoxyethoxy group .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Balanced lipophilicity-hydrophilicity profile
Predicted LogP range, fragment library solubility assessment
PROTAC linker tethering
Carboxylic acid handle and unique H-bond signature
HBA/TPSA tuning, E3 ligase surface interaction assays
Rapid SAR expansion via Suzuki coupling
Pre-formed pinacol boronic ester
Cross-coupling yield, synthetic step reduction, aryl halide scope

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